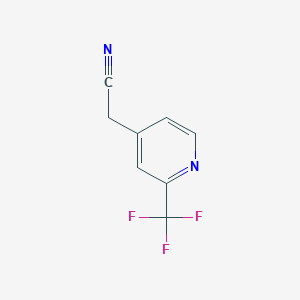

2-(Trifluoromethyl)pyridine-4-acetonitrile

Descripción

Chemical Identity and Nomenclature

This compound stands as a distinctive member of the trifluoromethylpyridine family, characterized by its unique substitution pattern that combines both trifluoromethyl and acetonitrile functional groups on the pyridine ring system. The compound is officially recognized under multiple nomenclature systems, reflecting the complexity and specificity required for accurate chemical identification in contemporary research and industrial applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile, which precisely describes the molecular architecture and functional group positioning. Alternative nomenclature includes 2-(2-(Trifluoromethyl)pyridin-4-yl)acetonitrile and 2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile, demonstrating the variations in systematic naming conventions while maintaining structural clarity. The compound has been assigned the Chemical Abstracts Service registry number 1227591-90-3, providing a unique identifier for database searches and regulatory documentation.

Table 1. Chemical Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1227591-90-3 |

| PubChem Compound Identifier | 118704071 |

| International Union of Pure and Applied Chemistry Name | 2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile |

| Simplified Molecular Input Line Entry System | C1=CN=C(C=C1CC#N)C(F)(F)F |

| International Chemical Identifier | InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 |

| International Chemical Identifier Key | RCHDCXSMUCPNMT-UHFFFAOYSA-N |

The systematic nomenclature reflects the compound's structural complexity, where the trifluoromethyl group occupies the 2-position of the pyridine ring, while the acetonitrile substituent is attached at the 4-position through a methylene bridge. This specific substitution pattern distinguishes it from other trifluoromethylpyridine derivatives and contributes to its unique chemical and physical properties. The precision in nomenclature becomes particularly important when considering synthetic pathways and applications, as positional isomers can exhibit dramatically different reactivity profiles and biological activities.

Molecular Formula and Structural Representation

The molecular formula of this compound is C8H5F3N2, indicating a relatively compact structure containing eight carbon atoms, five hydrogen atoms, three fluorine atoms, and two nitrogen atoms. This composition yields a molecular weight of 186.13 grams per mole, positioning the compound within the range typical for pharmaceutical intermediates and specialty chemicals.

The structural architecture centers around a pyridine ring system, which serves as the core heterocyclic scaffold. The pyridine ring provides a nitrogen-containing aromatic framework that imparts both electronic and steric characteristics essential for the compound's reactivity and stability. The trifluoromethyl group, positioned at the 2-carbon of the pyridine ring, introduces significant electronegativity and lipophilicity to the molecular structure. This trifluoromethyl substituent contains three fluorine atoms bonded to a single carbon atom, creating a highly electronegative functional group that substantially influences the compound's chemical behavior and physical properties.

Table 2. Molecular Composition and Physical Parameters

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C8H5F3N2 | - |

| Molecular Weight | 186.13 | g/mol |

| Carbon Atoms | 8 | count |

| Hydrogen Atoms | 5 | count |

| Fluorine Atoms | 3 | count |

| Nitrogen Atoms | 2 | count |

| Heavy Atom Count | 13 | count |

The acetonitrile functional group, attached to the 4-position of the pyridine ring through a methylene bridge, contributes an additional nitrogen atom in the form of a cyano group. This structural element introduces both steric bulk and electronic effects that can significantly influence intermolecular interactions and reaction pathways. The cyano group is particularly noteworthy for its linear geometry and strong electron-withdrawing characteristics, which can affect the overall electronic distribution within the molecule.

The three-dimensional structure of this compound exhibits specific conformational preferences dictated by the interplay between the various functional groups. The planar pyridine ring system provides a rigid core, while the trifluoromethyl and acetonitrile substituents can adopt various orientations depending on intermolecular forces and crystal packing arrangements. The computational chemistry data reveals important parameters including a topological polar surface area and logarithmic partition coefficient that influence the compound's solubility and permeability characteristics.

Historical Context in Fluorinated Pyridine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early 19th century with pioneering work that established the foundation for modern fluorinated compound synthesis. The field of organofluorine chemistry traces its origins to 1835, when Dumas and Péligot successfully synthesized the first organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This groundbreaking achievement marked the beginning of systematic efforts to incorporate fluorine atoms into organic molecules, though early methods were often limited by the extreme reactivity and hazardous nature of fluorine-containing reagents.

Alexander Borodin's contribution in 1862 represented a crucial milestone in the development of halogen exchange methodologies, when he successfully treated benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This work established the principle of nucleophilic fluorine substitution that would later become fundamental to the synthesis of complex fluorinated heterocycles. The early challenges in working with elemental fluorine, as documented by Henri Moissan and his contemporaries, led to numerous explosive incidents that highlighted the need for safer synthetic approaches.

The introduction of antimony fluoride as a fluorinating agent by Frédéric Swarts in 1898 marked a significant advancement in synthetic methodology. Swarts' work on the synthesis of aromatic compounds bearing trifluoromethyl groups established precedents that would eventually contribute to the development of trifluoromethylpyridine chemistry. The Swarts reaction became particularly important for the preparation of trifluoromethyl-containing compounds through the treatment of trichloromethyl precursors with antimony trifluoride or hydrogen fluoride.

Table 3. Historical Milestones in Fluorinated Pyridine Development

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1835 | Dumas and Péligot | First organofluorine compound synthesis | Established foundational methods |

| 1862 | Alexander Borodin | Halogen exchange with potassium bifluoride | Developed nucleophilic substitution approach |

| 1898 | Frédéric Swarts | Antimony fluoride introduction | Advanced trifluoromethyl synthesis |

| 1960s | Chambers et al. | Perfluoropyridine synthesis optimization | Commercial production methods |

| 1980s-1990s | Various | Trifluoromethylpyridine applications | Pharmaceutical and agrochemical development |

The period surrounding World War II proved particularly transformative for fluorine chemistry, driven primarily by the Manhattan Project's requirements for uranium hexafluoride-compatible materials. This military application necessitated the development of fluoropolymers and fluorinated compounds that could withstand highly corrosive environments. The expertise gained during this period subsequently found applications in civilian research, contributing to the systematic exploration of fluorinated heterocycles including pyridine derivatives.

The synthesis of perfluoropyridine achieved commercial viability in the mid-1960s through the work of Chambers and colleagues, who developed methods for heating pentachloropyridine with anhydrous potassium fluoride. These developments in perfluorinated pyridine chemistry provided important insights into the reactivity patterns and synthetic strategies that could be applied to partially fluorinated derivatives. The optimized conditions for perfluoropyridine synthesis, achieving yields of up to 83 percent, demonstrated the feasibility of large-scale fluorinated heterocycle production.

The emergence of trifluoromethylpyridines as important synthetic targets gained momentum during the late 20th century, driven by their applications in pharmaceutical and agrochemical development. The recognition that trifluoromethyl groups could significantly enhance the biological activity and metabolic stability of drug candidates led to intensive research into synthetic methodologies for their preparation. Current methods for preparing trifluoromethylpyridine derivatives include chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using specialized reagents.

The development of this compound represents a culmination of these historical advances, incorporating both the trifluoromethyl functionality pioneered by early researchers and the sophisticated synthetic strategies developed through decades of heterocyclic chemistry research. The compound's first appearance in chemical databases in 2016 reflects the continued evolution of fluorinated pyridine chemistry and the ongoing pursuit of novel structural motifs for pharmaceutical and materials applications.

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDCXSMUCPNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264569 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227591-90-3 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Introduction of Trifluoromethyl Group

The introduction of a trifluoromethyl group into a pyridine ring is typically achieved through trifluoromethylation reactions. These reactions often require specialized reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethylating agents like Umemoto's reagent.

Introduction of Nitrile Group

Nitrile groups can be introduced through cyanation reactions. This involves the reaction of a halogenated pyridine with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), under appropriate conditions.

Data and Research Findings

| Compound | Synthetic Route | Yield | Purification Method |

|---|---|---|---|

| 2-Methoxy-3-(trifluoromethyl)pyridine-4-acetonitrile | Reaction of trifluoromethylpyridine with methanol, followed by cyanation | Variable | Washing and distillation |

| Ethyl 2-cyano-2-(pyridine-4-yl) acetic ester | From 4-chloropyridine hydrochloride through multiple steps | 78.2% | Extraction with ethyl acetate, drying with Na₂SO₄ |

Actividad Biológica

2-(Trifluoromethyl)pyridine-4-acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and modulating electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethylpyridine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.3 μg/mL |

| This compound | Escherichia coli | 1.8 μg/mL |

| This compound | Bacillus subtilis | 2.0 μg/mL |

These results indicate that the compound possesses strong antibacterial activity, comparable to established antibiotics like amoxicillin, which has an MIC of approximately 1.0–2.0 μg/mL .

Antitumor Activity

The antitumor potential of trifluoromethylpyridine derivatives has also been investigated. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

- IC50 Values Against Cancer Cell Lines :

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | HCT116 (colon cancer) | 17.8 |

| Compound B (similar structure) | HePG2 (liver cancer) | 12.4 |

| Compound C (similar structure) | PACA2 (pancreatic cancer) | 22.4 |

These findings suggest that the trifluoromethyl group enhances the cytotoxicity of these compounds against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with key cellular pathways:

- Gene Expression Modulation : Treatment with this compound has been associated with down-regulation of genes such as BRCA1, BRCA2, and TP53, which are crucial for DNA repair and apoptosis regulation .

- Antimicrobial Mechanisms : The presence of the trifluoromethyl group is believed to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Case Studies

Several case studies have been conducted to evaluate the efficacy of trifluoromethylpyridine derivatives:

- Study on Antichlamydial Activity : A series of trifluoromethyl-substituted pyridines were evaluated for their ability to inhibit Chlamydia infections in vitro. Compounds exhibited varying degrees of activity, with some demonstrating significant reductions in chlamydial inclusion numbers in infected cells .

- Antitumor Efficacy in Vivo : In animal models, certain derivatives showed promising antitumor effects, leading to tumor regression without significant toxicity to normal tissues .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Drug Development

2-(Trifluoromethyl)pyridine-4-acetonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of drug candidates. This compound is often utilized in the development of:

- Anticancer Agents: Research has indicated potential anticancer properties, with derivatives being tested for efficacy against various cancer cell lines.

- Anti-inflammatory Drugs: The compound has been explored for its ability to modulate inflammatory pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549) when tested in vitro. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cancer progression .

Agrochemical Applications

Role in Crop Protection

The compound is also a vital intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group imparts unique properties that enhance the effectiveness of these agents.

Data Table: Agrochemical Derivatives

Material Science

Synthesis of Functional Materials

In material science, this compound is used as a precursor for creating functionalized polymers and materials with tailored properties. Its unique electronic characteristics can be exploited to develop materials with specific conductivity or reactivity.

Case Study: Polymer Development

Research highlighted in Advanced Materials showcased the use of this compound in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer chains significantly improved their performance in harsh environments .

Chemical Synthesis

Versatile Intermediate

The compound serves as an intermediate in various organic reactions, including:

- Nucleophilic Substitution Reactions: The nitrile group can be converted into amines or other functional groups.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex molecular architectures.

Table: Reaction Types Involving this compound

| Reaction Type | Description | Common Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of nitrile with amine or alcohol | Amines, Alcohols |

| Cross-Coupling | Formation of C-C bonds through palladium catalysis | Biaryl compounds |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile

- Structure : Fluorine at position 2, trifluoromethyl at position 5, acetonitrile at position 4.

- Molecular Formula : C₈H₄F₄N₂.

- The shifted trifluoromethyl group (position 5 vs. 4) may sterically hinder binding in certain biological targets .

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile

- Structure: Amino (-NH₂) at position 2, trifluoromethyl at position 5, acetonitrile at position 4.

- Molecular Formula : C₈H₆F₃N₃.

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification could improve pharmacokinetic profiles but reduce membrane permeability compared to the non-polar trifluoromethyl group .

Heterocyclic Ring Modifications

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

- Structure : Pyrimidine ring (6-membered, two nitrogen atoms) substituted with trifluoromethyl at position 4 and acetonitrile at position 2.

- Molecular Formula : C₇H₄F₃N₃.

- Key Differences : The pyrimidine ring increases electron deficiency due to additional nitrogen, altering reactivity in nucleophilic substitution reactions. Predicted physical properties include lower density (1.38 g/cm³) and boiling point (235.7°C) compared to pyridine analogs .

Substituent Position and Steric Effects

4-(Difluoromethyl)-3-fluoro-2-methylpyridine-5-acetonitrile

- Structure : Difluoromethyl (-CF₂H) at position 4, fluorine at position 3, methyl at position 2, acetonitrile at position 5.

- Molecular Formula : C₉H₇F₃N₂.

- Key Differences: The difluoromethyl group is less electron-withdrawing than trifluoromethyl, reducing metabolic stability.

Table 1: Comparative Physicochemical Data

Table 2: Bioactivity Insights

- Agrochemical Potential: Trifluoromethylpyridine derivatives exhibit fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). Molecular docking studies suggest the trifluoromethyl group enhances binding to succinate dehydrogenase (SDH) enzymes, similar to the lead compound penthiopyrad .

- Pharmaceutical Relevance : Pyridine-acetonitrile scaffolds are used in kinase inhibitors and antiviral agents. The acetonitrile group serves as a precursor for further functionalization (e.g., conversion to amines or carboxylic acids) .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(Trifluoromethyl)pyridine-4-acetonitrile?

- Methodology : Synthesis often involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, chloroacetic acid and anhydrous sodium acetate under reflux conditions (e.g., in acetic anhydride/glacial acetic acid) can facilitate nitrile formation via dehydration . Similar pyridine derivatives with trifluoromethyl groups are synthesized using palladium-catalyzed cross-coupling or directed ortho-metalation to introduce substituents . Key intermediates like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile (CAS RN 892501-99-4) highlight the importance of nitrile precursors in constructing trifluoromethylpyridine scaffolds .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- LCMS : Used to confirm molecular weight (e.g., m/z 742 [M+H]+ in related compounds) and detect impurities. Collision-induced dissociation (CID) can help identify fragmentation patterns .

- HPLC : Retention times under specific conditions (e.g., 1.25 minutes with SQD-FA05 analysis) are critical for purity assessment. Gradient elution with C18 columns and trifluoroacetic acid (TFA) mobile phases improves resolution .

- NMR : ¹⁹F NMR is essential for confirming trifluoromethyl group integrity, while ¹H/¹³C NMR resolves pyridine ring substitution patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylpyridine functionalization be addressed?

- Methodology : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to specific positions. For example, fluorination at the 3- or 5-position of pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) is guided by steric and electronic effects . Computational tools (DFT calculations) predict reactive sites, while protecting groups (e.g., tert-butyl carbamates) can temporarily block undesired positions during synthesis .

Q. How should researchers resolve contradictory yield data in trifluoromethylpyridine acetonitrile synthesis?

- Methodology :

- Parameter Optimization : Systematically vary reaction temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃). Evidence from multi-step syntheses shows that yields improve with strict anhydrous conditions and inert atmospheres .

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., hydrolyzed nitriles or unreacted intermediates). Adjust stoichiometry of reagents (e.g., chloroacetic acid excess) to suppress byproducts .

Q. What strategies optimize reaction conditions for scaling up trifluoromethylpyridine-acetonitrile derivatives?

- Methodology :

- Design of Experiments (DoE) : Screen variables like temperature (80–120°C), solvent (acetonitrile vs. THF), and reaction time (2–24 hours) to identify optimal conditions .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic nitrile formation steps, reducing decomposition risks .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) improve cost-efficiency in cross-coupling steps .

Q. How can the hygroscopicity and stability of this compound be managed?

- Methodology :

- Storage : Store under nitrogen or argon in sealed containers with desiccants (e.g., molecular sieves). Avoid prolonged exposure to light to prevent photodegradation .

- Formulation : Co-crystallization with stabilizing agents (e.g., succinic acid) reduces hygroscopicity. Thermal gravimetric analysis (TGA) monitors decomposition thresholds .

Data Interpretation and Troubleshooting

Q. What are common pitfalls in interpreting LCMS/HPLC data for trifluoromethylpyridine derivatives?

- Methodology :

- Adduct Formation : Sodium or potassium adducts (e.g., [M+Na]+) may skew LCMS m/z values. Use ammonium formate buffers to suppress adducts .

- Co-elution : Overlapping HPLC peaks (e.g., isomers) require orthogonal methods like chiral columns or 2D-LC .

Q. How can researchers validate synthetic pathways when intermediates are unstable?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.